molecular formula C21H27NO4 B142665 Dhopvqp CAS No. 156340-45-3

Dhopvqp

Cat. No.: B142665
CAS No.: 156340-45-3
M. Wt: 357.4 g/mol
InChI Key: AMHBGRQWIJZDEB-HPNQWNLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhopvqp is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . This compound is characterized by its quinoline core structure, which is a bicyclic aromatic compound with nitrogen as a heteroatom. The presence of various functional groups such as hydroxyl, oxo, propyl, and vinyl groups, along with a phenyl ester moiety, makes this compound highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Dhopvqp undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxo group may yield alcohols .

Scientific Research Applications

Dhopvqp has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester include other quinoline derivatives with various functional groups. Some examples include:

Uniqueness

What sets decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

156340-45-3

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

phenyl (2R,4aS,5R,8aS)-5-ethenyl-4a-hydroxy-4-oxo-2-propyl-3,5,6,7,8,8a-hexahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C21H27NO4/c1-3-9-16-14-19(23)21(25)15(4-2)10-8-13-18(21)22(16)20(24)26-17-11-6-5-7-12-17/h4-7,11-12,15-16,18,25H,2-3,8-10,13-14H2,1H3/t15-,16+,18-,21-/m0/s1

InChI Key

AMHBGRQWIJZDEB-HPNQWNLUSA-N

Isomeric SMILES

CCC[C@@H]1CC(=O)[C@@]2([C@H](CCC[C@@H]2N1C(=O)OC3=CC=CC=C3)C=C)O

SMILES

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O

Canonical SMILES

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O

Synonyms

decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester
DHOPVQP
phenyl 1,2alpha,3,4,4aalpha,5,6,7,8,8aalpha-decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylate

Origin of Product

United States

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